2,6-Difluorobenzylamine is an organic compound characterized by its unique structure, which consists of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and an amine group. Its molecular formula is and it has a molecular weight of approximately 143.14 g/mol. The compound appears as a clear to light yellow liquid and is sensitive to air, requiring storage under inert conditions .
Research indicates that 2,6-difluorobenzylamine exhibits biological activity that may be relevant for medicinal chemistry. It has been studied for its potential as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies . Specific interactions with biological targets are still under investigation.
Several methods exist for synthesizing 2,6-difluorobenzylamine:
The applications of 2,6-difluorobenzylamine are diverse:
Interaction studies have focused on the compound's reactivity with various biological molecules. Its ability to form complexes with proteins and enzymes is being explored to understand its pharmacological potential better. Preliminary studies suggest that it may influence certain biological pathways, but more extensive research is needed to confirm these interactions.
Several compounds share structural similarities with 2,6-difluorobenzylamine. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Notable Differences |
---|---|---|
2-Fluorobenzylamine | One fluorine atom at position 2 | Less steric hindrance compared to 2,6-difluorobenzylamine |
4-Fluorobenzylamine | One fluorine atom at position 4 | Different electronic properties due to position change |
3,4-Dichloro-2,6-difluorobenzylamine | Two chlorine atoms and two fluorine atoms | Increased reactivity due to multiple electronegative atoms |
2,4-Difluorobenzylamine | Fluorine atoms at positions 2 and 4 | Different substitution pattern affecting reactivity |
The presence of two fluorine atoms at specific positions in 2,6-difluorobenzylamine contributes to its unique chemical properties and potential biological activities compared to these similar compounds.
2,6-Difluorobenzylamine possesses the molecular formula C₇H₇F₂N with a molecular weight of 143.13-143.14 g/mol [1] [2]. The compound is systematically named as (2,6-difluorophenyl)methanamine according to International Union of Pure and Applied Chemistry nomenclature [1] [3]. The Chemical Abstracts Service registry number for this compound is 69385-30-4 [1] [2] [3].
The molecular structure is characterized by a benzylamine backbone with fluorine atoms substituted at the 2 and 6 positions of the benzene ring [4]. The International Chemical Identifier representation is InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2, with the corresponding International Chemical Identifier Key being PQCUDKMMPTXMAL-UHFFFAOYSA-N [1] [3]. The canonical Simplified Molecular Input Line Entry System notation is FC1=CC=CC(F)=C1CN [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₇F₂N | [1] [2] |
Molecular Weight | 143.13-143.14 g/mol | [1] [2] |
IUPAC Name | (2,6-difluorophenyl)methanamine | [1] [3] |
CAS Registry Number | 69385-30-4 | [1] [2] [3] |
InChI Key | PQCUDKMMPTXMAL-UHFFFAOYSA-N | [1] [3] |
2,6-Difluorobenzylamine exists as a liquid at standard temperature and pressure conditions [5] [6]. The compound presents as a colorless to almost colorless clear liquid [2] [7] [6]. Alternative descriptions characterize it as a clear liquid with coloration ranging from colorless to yellow [7] [8].
The boiling point of 2,6-difluorobenzylamine ranges from 174 to 177°C under standard atmospheric pressure [2] [5] [7]. Specific measurements report values of 174-177°C [2] [7] and 177°C [6] [9]. Computational predictions suggest a boiling point of 172.6 ± 25.0°C at 760 mmHg [10] [11]. The thermodynamic boiling point is calculated as 467.27 K (194.12°C) using Joback estimation methods [12].
Critical temperature calculations indicate a value of 672.73 K (399.58°C) [12]. The critical pressure is estimated at 3801.00 kPa [12]. The melting point is predicted to be 304.55 K (31.4°C) through computational methods [12].
The density of 2,6-difluorobenzylamine is consistently reported as 1.197 g/mL at 25°C [2] [5] [7]. Alternative measurements indicate values ranging from 1.2 ± 0.1 g/cm³ [10] [11] to 1.22 g/mL [6] [13]. The specific gravity is documented as 1.197 [2] [7] and 1.22 at 20/20°C [6] [9].
The refractive index exhibits values of n₂₀/D 1.493 [2] [5] [7] and 1.49 [6] [9]. Additional reported values include 1.501 [11] and a range of 1.493-1.501 [11].
Property | Value | Reference |
---|---|---|
Density at 25°C | 1.197 g/mL | [2] [5] [7] |
Specific Gravity (20/20) | 1.22 | [6] [9] |
Refractive Index (n₂₀/D) | 1.493 | [2] [5] [7] |
The flash point of 2,6-difluorobenzylamine is reported as 65°C (149°F) [5] [6] and 66°C [11] [8]. Alternative measurements indicate 65.6 ± 0.0°C [10] [11] and 150°F [2] [7]. The compound is classified as a combustible liquid based on its flash point characteristics [6] [9].
Vapor pressure measurements at 25°C range from 1.3 mmHg [11] [14] to 1.32 mmHg [15]. The vapor density is documented as 4.94 [14]. These parameters indicate moderate volatility under standard conditions.
2,6-Difluorobenzylamine demonstrates very high solubility in water [14]. The logarithmic water solubility is calculated as -2.45 mol/L using Crippen estimation methods [12]. The octanol-water partition coefficient ranges from 1.2 [14] to 1.424 [12], indicating moderate lipophilicity.
The compound exhibits solubility in polar solvents [4]. The topological polar surface area is calculated as 26.02 Ų [10] [11], contributing to its solubility characteristics in polar media.
The acid dissociation constant (pKa) of 2,6-difluorobenzylamine is predicted to be 8.21 ± 0.10 [2] [7] [8] [15]. This value indicates the compound behaves as a weak base in aqueous solution. The corresponding base dissociation constant (pKb) is reported as 5.48 [14].
With a pKa value of 8.21, 2,6-difluorobenzylamine undergoes protonation under acidic conditions to form the corresponding ammonium ion [2] [7]. The amine group serves as the basic center, accepting protons in accordance with typical benzylamine chemistry. The presence of fluorine substituents at the 2 and 6 positions influences the electron density distribution, affecting the basicity compared to unsubstituted benzylamine.
The compound demonstrates typical primary amine behavior in acid-base equilibria. The protonated form exhibits enhanced stability due to the electron-withdrawing effects of the fluorine atoms, which moderate the basicity of the amine group.
The heat of vaporization for 2,6-difluorobenzylamine is reported as 40.9 kJ/mol [14]. Computational estimates using Joback methods predict a value of 43.78 kJ/mol [12]. These values indicate moderate intermolecular forces requiring energy input for phase transition from liquid to vapor state.
The heat of formation in the gaseous state is calculated as -332.65 kJ/mol [12]. The heat of fusion is estimated at 18.51 kJ/mol [12], representing the energy required for solid-liquid phase transition.
Thermodynamic Property | Value | Method | Reference |
---|---|---|---|
Heat of Vaporization | 40.9 kJ/mol | Experimental | [14] |
Heat of Vaporization | 43.78 kJ/mol | Joback calculated | [12] |
Heat of Formation (gas) | -332.65 kJ/mol | Joback calculated | [12] |
Heat of Fusion | 18.51 kJ/mol | Joback calculated | [12] |
Vapor pressure measurements for 2,6-difluorobenzylamine at 25°C range from 1.3 mmHg [11] [14] to 1.32 mmHg [15]. The vapor pressure relationship follows typical Clausius-Clapeyron behavior with temperature dependence. The relatively low vapor pressure at ambient temperature indicates moderate volatility characteristics.
The vapor density is documented as 4.94 [14], which is significantly higher than air (density = 1), indicating that vapors of this compound will tend to accumulate in lower areas when released into the atmosphere. This property has implications for handling procedures and ventilation requirements in laboratory and industrial settings.
Corrosive